2-Bromo-5-fluoro-4-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide typically involves the bromination and fluorination of 4-methylbenzenesulfonamide. The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar reagents and conditions, but with optimized processes for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-5-fluoro-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-fluoro-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-5-fluoro-4-methylbenzenesulfonamide can be compared with similar compounds such as:
4-Fluoro-2-methylbenzenesulfonamide: Similar in structure but lacks the bromine atom.
5-Bromo-2-fluoro-4-methylphenylboronic acid: Contains a boronic acid group instead of the sulfonamide group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Biological Activity
2-Bromo-5-fluoro-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and interaction with biological macromolecules, making it a subject of significant research interest.
The compound features a sulfonamide group, which is known to interact with various enzymes, particularly those involved in folate synthesis in bacteria. The mechanism of action primarily involves competitive inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase, disrupting vital metabolic pathways necessary for bacterial growth and reproduction .
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acids at the active sites of enzymes.
- Binding Affinity : The bromine and fluorine substituents enhance the compound's binding affinity and selectivity towards specific molecular targets.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anticancer properties.
Antimicrobial Activity
In various studies, this compound has shown effectiveness against several bacterial strains. For instance:
- Staphylococcus aureus : Growth inhibition zones were measured, indicating significant antibacterial activity.
- Enterococcus faecium : This strain demonstrated susceptibility with inhibition zones reaching up to 17 mm .
The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Enterococcus faecium | 62.5 |
Bacillus subtilis | 100 |
Escherichia coli | 75 |
Anticancer Activity
The compound's potential as an anticancer agent is under investigation, with preliminary results suggesting that it may inhibit cancer cell proliferation through similar mechanisms of enzyme inhibition. Studies have indicated that it can interfere with pathways essential for tumor growth, although further research is necessary to elucidate its full therapeutic potential.
Case Studies
- Antibiofilm Activity : In a study evaluating antibiofilm properties, this compound exhibited significant activity against biofilms formed by Enterococcus faecium, with Minimum Biofilm Inhibitory Concentration (MBIC) values recorded at 1.95 µg/mL. This suggests a promising application in preventing biofilm-related infections .
- Comparative Studies : When compared to other sulfonamide derivatives, this compound showed superior antimicrobial effects due to the presence of halogen substituents which enhance its reactivity and biological activity profile .
Research Findings
Recent findings highlight the compound's dual role as both an antimicrobial and anticancer agent. Its structural characteristics facilitate interactions with biological targets, leading to effective inhibition of critical enzymatic activities. The ongoing exploration into its pharmacological applications continues to reveal its potential as a therapeutic agent.
Properties
Molecular Formula |
C7H7BrFNO2S |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
DXPSIKQSJNFNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)N)Br |
Origin of Product |
United States |
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